Methyl (2R)-2-methylpiperidine-2-carboxylate
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Overview
Description
Methyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its methyl ester functional group and a chiral center at the second carbon, making it an optically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-methylpiperidine-2-carboxylic acid.
Reduction: 2-methylpiperidine-2-methanol.
Substitution: 2-methylpiperidine-2-carboxamide or 2-methylpiperidine-2-carboxylate esters.
Scientific Research Applications
Methyl (2R)-2-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with its target. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-methylpyrrolidine-2-carboxylate: Similar in structure but with a five-membered ring instead of a six-membered ring.
Methyl (2R)-2-ethylpiperidine-2-carboxylate: Similar but with an ethyl group instead of a methyl group at the second carbon.
Methyl (2S)-2-methylpiperidine-2-carboxylate: The enantiomer of the compound with the opposite configuration at the chiral center.
Uniqueness
Methyl (2R)-2-methylpiperidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2R)-2-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
ZAPUGMTZFAFQMT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)OC |
Canonical SMILES |
CC1(CCCCN1)C(=O)OC |
Origin of Product |
United States |
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